molecular formula C11H7FN2 B14135645 6-Fluoropyrido[1,2-a]benzimidazole

6-Fluoropyrido[1,2-a]benzimidazole

Cat. No.: B14135645
M. Wt: 186.18 g/mol
InChI Key: HMDDWDHQWRMVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. It is characterized by the presence of a fluorine atom at the 6th position of the pyrido[1,2-a]benzimidazole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with 2-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid (PPA) or sulfuric acid, and the reaction temperature is maintained between 100-150°C .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoropyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoropyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or viral replication . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

6-Fluoropyrido[1,2-a]benzimidazole can be compared with other similar compounds such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

6-fluoropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7FN2/c12-8-4-3-5-9-11(8)13-10-6-1-2-7-14(9)10/h1-7H

InChI Key

HMDDWDHQWRMVBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.